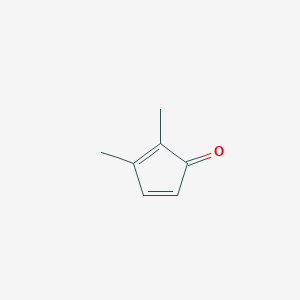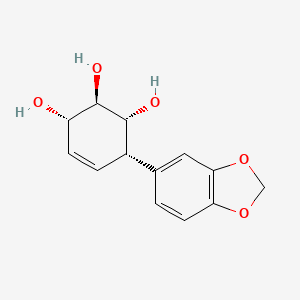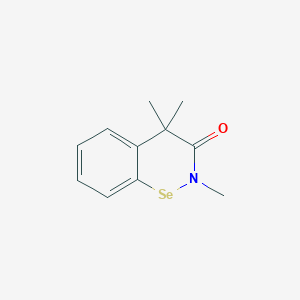
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- is a selenium-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- typically involves the reaction of appropriate starting materials under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using selenium-containing precursors and appropriate catalysts.
Oxidation Reactions: Employing oxidizing agents to introduce selenium into the heterocyclic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes, including:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of selenium to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use in drug development, particularly for its antioxidant properties.
Industry: Utilization in materials science for developing novel materials with unique properties.
作用機序
The mechanism of action of 2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Signal Transduction: Modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
2H-1,2-Benzoselenazin-3(4H)-one: Without the trimethyl substitution.
Benzoselenazoles: Compounds with similar selenium-containing heterocyclic structures.
Selenoxides and Selenides: Related selenium compounds with different oxidation states.
Uniqueness
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other selenium-containing compounds.
特性
CAS番号 |
143364-08-3 |
|---|---|
分子式 |
C11H13NOSe |
分子量 |
254.20 g/mol |
IUPAC名 |
2,4,4-trimethyl-1,2-benzoselenazin-3-one |
InChI |
InChI=1S/C11H13NOSe/c1-11(2)8-6-4-5-7-9(8)14-12(3)10(11)13/h4-7H,1-3H3 |
InChIキー |
BASDJUYTHUNPRO-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2[Se]N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


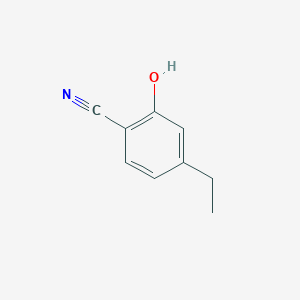
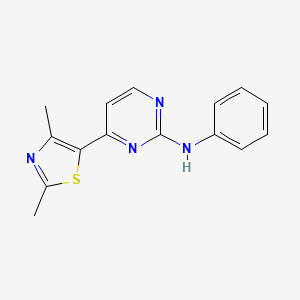
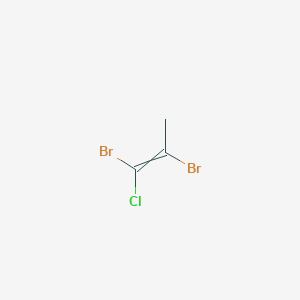
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
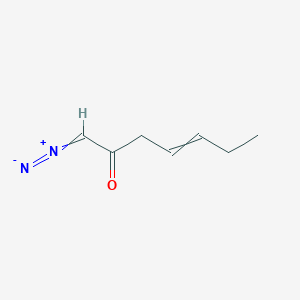
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
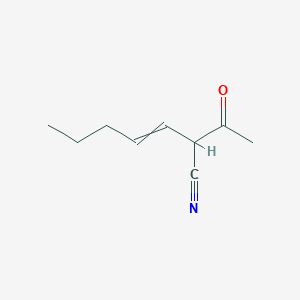
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
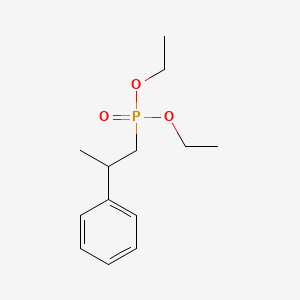
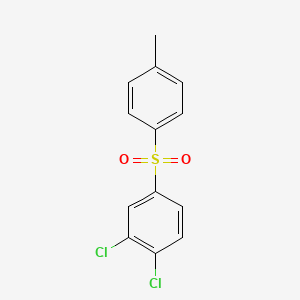
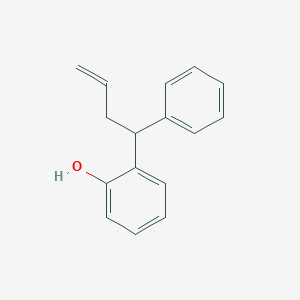
![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
